Plasma Protein Binding: (R)-Mepivacaine Exhibits a 1.42-Fold Higher Unbound Fraction Than (S)-Mepivacaine
In a head-to-head pharmacokinetic study in 10 healthy volunteers receiving racemic mepivacaine HCl (60 mg, 10-min IV infusion), the unbound fraction of (R)-mepivacaine was 35.6% ± 4.5%, compared with 25.1% ± 4.6% for (S)-mepivacaine (P < 0.0001, equilibrium dialysis) [1]. This 1.42-fold larger free fraction directly accounts for the larger distribution volume and higher clearance of the (R)-form. Plasma protein binding values were subsequently confirmed as 65% for (R)-mepivacaine and 75% for (S)-mepivacaine in the comprehensive xPharm reference [2].
| Evidence Dimension | Unbound plasma fraction (free drug percentage) |
|---|---|
| Target Compound Data | (R)-Mepivacaine: 35.6% ± 4.5% unbound; protein binding ~65% |
| Comparator Or Baseline | (S)-Mepivacaine: 25.1% ± 4.6% unbound; protein binding ~75% |
| Quantified Difference | 1.42-fold (absolute difference 10.5 percentage points; P < 0.0001) |
| Conditions | 10 healthy volunteers; racemic mepivacaine HCl 60 mg IV over 10 min; equilibrium dialysis; stereoselective HPLC |
Why This Matters
The significantly larger free fraction of (R)-mepivacaine means that at any given total plasma concentration, more pharmacologically active unbound drug is available—necessitating pure (R)-enantiomer reference material for accurate free-drug concentration calculations in pharmacokinetic modeling.
- [1] Burm AGL, Cohen IMC, van Kleef JW, Vletter AA, Olieman W, Groen K. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. Anesth Analg. 1997;84(1):85-89. doi:10.1097/00000539-199701000-00016 View Source
- [2] Taglialatela M, Soldovieri MV. Mepivacaine. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2010:1-6. doi:10.1016/B978-008055232-3.63586-X View Source
